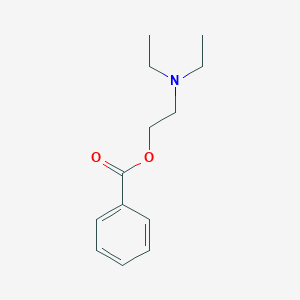
2-(Diethylamino)ethyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diethylamino)ethyl benzoate is an organic compound that belongs to the class of esters. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is known for its role in the synthesis of other chemicals and its use in various research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(diethylamino)ethyl ester typically involves the esterification of benzoic acid with diethylaminoethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond between the carboxyl group of benzoic acid and the hydroxyl group of diethylaminoethanol .
Industrial Production Methods
In industrial settings, the production of benzoic acid, 2-(diethylamino)ethyl ester follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and precise temperature control to ensure high yield and purity of the product. The use of immobilized liquid acids or faintly acidic metal salts as catalysts can enhance the efficiency of the reaction .
化学反応の分析
Types of Reactions
2-(Diethylamino)ethyl benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield benzoic acid and diethylaminoethanol.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Acidic Hydrolysis: Involves heating the ester with a large excess of water containing a strong acid catalyst, such as hydrochloric acid.
Basic Hydrolysis (Saponification): Uses a base like sodium hydroxide to hydrolyze the ester, producing a carboxylate salt and an alcohol.
Major Products
Hydrolysis: Produces benzoic acid and diethylaminoethanol.
Substitution: The products depend on the nucleophile used in the reaction.
科学的研究の応用
Chemical Properties and Structure
2-(Diethylamino)ethyl benzoate is an ester formed from benzoic acid and diethylaminoethanol. Its chemical formula is C13H17N1O2, and it has a molecular weight of 219.28 g/mol. The compound features a diethylamino group, which enhances its solubility and reactivity in biological systems.
Chemistry
- Synthesis Intermediate : this compound serves as an important intermediate in the synthesis of various organic compounds. It can be utilized in the preparation of pharmaceuticals and agrochemicals due to its reactive ester functionality.
- Chemical Reactions : The compound can undergo hydrolysis to yield benzoic acid and diethylaminoethanol, making it useful in studying ester hydrolysis mechanisms.
| Reaction Type | Products |
|---|---|
| Hydrolysis | Benzoic acid, Diethylaminoethanol |
| Substitution | Varies based on nucleophile used |
Biology
- Enzyme Studies : It is employed in biological research to study enzyme-catalyzed reactions, particularly in understanding the kinetics of esterases and other hydrolases.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains, providing a basis for further exploration in pharmaceutical applications.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus cereus | 14 |
Medicine
- Local Anesthetic Potential : Investigations into the anesthetic properties of this compound suggest its potential use as a local anesthetic agent. Similar compounds have been shown to block nerve conduction effectively.
- Drug Formulation : The compound is being explored for its role in drug delivery systems due to its ability to modify drug solubility and release profiles.
Industry
- Plasticizers and Solvents : In industrial applications, this compound is utilized as a plasticizer and solvent in various formulations, enhancing flexibility and performance of materials.
Anticancer Research
A study evaluated the anticancer properties of this compound against human cervical cancer (HeLa) cells. The compound demonstrated significant cytotoxicity with an IC50 value of 25 µM, indicating its potential as a therapeutic agent.
- Mechanism of Action : Flow cytometry analysis revealed that the compound induces apoptosis via activation of caspase pathways, suggesting a promising avenue for cancer treatment .
Enzyme Inhibition Studies
Research has shown that this compound acts as an inhibitor for enzymes such as alkaline phosphatase and acetylcholinesterase. This inhibition could have implications for treating diseases like cancer and neurodegenerative disorders.
| Enzyme | Inhibition Percentage (%) |
|---|---|
| Alkaline Phosphatase | 67 |
| Acetylcholinesterase | 45 |
作用機序
The mechanism of action of benzoic acid, 2-(diethylamino)ethyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release benzoic acid and diethylaminoethanol, which can then participate in various biochemical processes. The compound’s effects are mediated through its ability to form ester bonds and undergo hydrolysis under specific conditions .
類似化合物との比較
Similar Compounds
Procaine: An ester of benzoic acid and diethylaminoethanol, used as a local anesthetic.
Propoxycaine: Another ester with similar anesthetic properties.
Proparacaine: Used in ophthalmology as a local anesthetic.
Uniqueness
2-(Diethylamino)ethyl benzoate is unique due to its specific ester structure and the presence of the diethylamino group, which imparts distinct chemical and physical properties. Its versatility in various chemical reactions and applications in different fields makes it a valuable compound in scientific research and industrial processes.
特性
CAS番号 |
2572-39-6 |
|---|---|
分子式 |
C13H19NO2 |
分子量 |
221.29 g/mol |
IUPAC名 |
2-(diethylamino)ethyl benzoate |
InChI |
InChI=1S/C13H19NO2/c1-3-14(4-2)10-11-16-13(15)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
InChIキー |
GEVPHAFTDXTZHY-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1=CC=CC=C1 |
正規SMILES |
CCN(CC)CCOC(=O)C1=CC=CC=C1 |
Key on ui other cas no. |
2572-39-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















